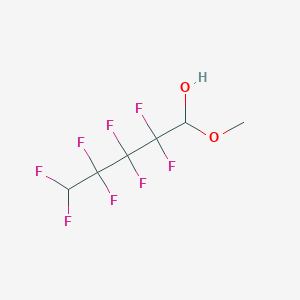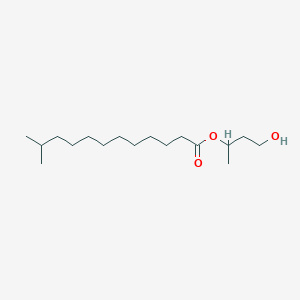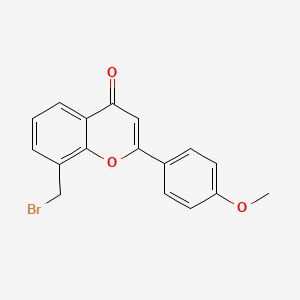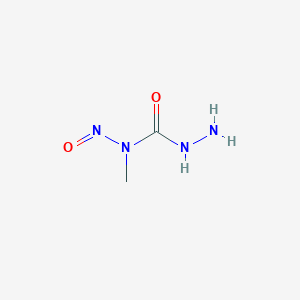
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of a positively charged nitrogen atom bonded to three methyl groups and a propan-1-aminium group, which is further substituted with a 2-methyl-1,3-dioxolan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of N,N,N-trimethylpropan-1-amine with 2-methyl-1,3-dioxolane in the presence of an iodide source, such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as hydroxide, chloride, or bromide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium bromide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted ammonium salts.
Oxidation: Formation of N-oxides.
Reduction: Formation of tertiary amines.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide involves its interaction with biological membranes and proteins. The positively charged ammonium group can interact with negatively charged cell membrane components, leading to changes in membrane permeability and function. Additionally, the compound can form complexes with various biomolecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trimethyl-2-(2-methyl-1,3-dioxolan-2-yl)ethan-1-aminium iodide
- N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)butan-1-aminium iodide
- N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)pentan-1-aminium iodide
Uniqueness
N,N,N-Trimethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-aminium iodide is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its amphiphilic nature make it particularly valuable in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
89500-04-9 |
|---|---|
Fórmula molecular |
C10H22INO2 |
Peso molecular |
315.19 g/mol |
Nombre IUPAC |
trimethyl-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]azanium;iodide |
InChI |
InChI=1S/C10H22NO2.HI/c1-10(12-8-9-13-10)6-5-7-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
QBIDPYYNLSQYLR-UHFFFAOYSA-M |
SMILES canónico |
CC1(OCCO1)CCC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)

![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)

![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)
![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)



![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)
